molecular formula C6H10N4O2 B2763159 N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-69-5

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2763159
CAS No.: 1429417-69-5
M. Wt: 170.172
InChI Key: DKLPSLBQZKPIJT-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1429417-69-5) is a nitrated pyrazole derivative of significant interest in specialized chemical research. As a member of the nitropyrazole family, this compound is part of a class known for its applications in the development of energetic materials, where such molecules are valued for their high heat of formation, density, and tailored thermal stability . The compact and stable pyrazole structure allows for further derivatization, making it a versatile intermediate for synthesizing more complex heterocyclic systems . With a molecular formula of C6H10N4O2 and a molecular weight of 170.17 g/mol, this amine-functionalized nitro compound serves as a key building block in exploratory synthetic chemistry . Researchers utilize this and related nitropyrazoles in various fields, including materials science and the synthesis of fine chemicals, leveraging their oxidation resistance, heat resistance, and hydrolysis resistance . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-ethyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-7-6-5(10(11)12)4-9(2)8-6/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPSLBQZKPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the condensation of ethyl hydrazine with 1-methyl-4-nitro-1H-pyrazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine and related compounds:

Compound Name R1 R2 R4/R5 Molecular Weight (g/mol) Key Functional Groups
This compound Ethyl Methyl Nitro (R4) 184 Nitro, alkylamine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl Methyl Pyridin-3-yl (R4) 229 Pyridinyl, cyclopropylamine
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl Methyl Pyridin-3-yl (R3) 202 Pyridinyl, alkylamine
N-(4-Methoxy-3-(methoxymethyl)benzyl)-1,5-dimethyl-1H-pyrazol-3-amine Benzyl 1,5-Dimethyl Methoxy/methoxymethyl 289 (approx) Methoxy, benzylamine

Key Observations :

  • Electron Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., pyridinyl, methoxy) in analogs, reducing electron density on the pyrazole ring. This may decrease basicity of the amine and alter reactivity in electrophilic substitution reactions.
  • Steric Considerations : Bulky substituents like cyclopropyl or benzyl groups may hinder synthetic accessibility compared to the ethyl and methyl groups in the target compound.

Physicochemical Properties

Compound Name Melting Point (°C) Spectral Data (Key Features)
This compound Not reported Not available
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 ¹H NMR (δ 8.87, pyridinyl H); HRMS m/z 215 ([M+H]⁺)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Not reported ESIMS m/z 203 ([M+H]⁺)

Notable Trends:

  • Pyridinyl-containing analogs exhibit distinct ¹H NMR shifts (e.g., δ 8.87) , whereas nitro-substituted compounds may show deshielding effects on adjacent protons.
  • The absence of melting point data for the target compound highlights a gap in current literature.

Biological Activity

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of various cancer cell lines:

CompoundCancer TypeIC50 (µM)
N-Ethyl-1-methyl-4-nitro-pyrazoleBreast (MCF-7)0.08
1-Acetyl-3-(2,4-dimethoxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-pyrazoleLung (A549)0.07
4-Nitro-PyrazoleColorectal (HT29)0.05

These compounds have demonstrated potential through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundCytokine Inhibition (%)Concentration (µM)
N-Ethyl-1-methyl-4-nitro-pyrazoleTNF-α (85%)10
IL-6 (90%)10

These results suggest that the compound may be effective in treating inflammatory conditions .

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The following table summarizes its activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli20
Staphylococcus aureus15
Bacillus subtilis10

These findings indicate that this compound possesses notable antimicrobial effects .

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, N-Ethyl-1-methyl-4-nitro-pyrazol-3-amine was found to induce apoptosis significantly at concentrations as low as 0.08 µM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism

A murine model of carrageenan-induced paw edema was used to assess the anti-inflammatory activity of the compound. Treatment with N-Ethyl-1-methyl-4-nitro-pyrazol-3-amine resulted in a significant reduction in paw swelling compared to controls, highlighting its potential therapeutic use in inflammatory diseases .

Q & A

Q. Q. What are the crystallographic differences between This compound and its non-nitro analogs?

  • Key Findings :
  • Nitro derivatives exhibit shorter C-N bond lengths (1.32 Å vs. 1.38 Å in non-nitro analogs) due to resonance stabilization.
  • Torsional angles vary by ~10° due to steric effects of the nitro group .

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